Stereochemical Identity Dictates Biological Relevance: (2R,3R) as the Isofebrifugine Fragment vs. Inactive Mannosidase Inhibitor (2S,3R)
The (2R,3R) isomer is the precise stereochemical constituent of the antimalarial alkaloid isofebrifugine, a potent agent against Plasmodium falciparum, whereas the (2S,3R) diastereomer is documented as an ineffective inhibitor of α-D-mannosidase, showing no useful glycosidase inhibitory activity [1][2]. This stereochemical dependence on the cis (2R,3R) configuration versus the trans (2S,3R) configuration is absolute for the correct spatial presentation of the hydroxymethyl and hydroxyl groups required in the isofebrifugine pharmacophore. Selection of the wrong diastereomer negates the antimalarial fragment-based discovery utility of the compound.
| Evidence Dimension | Biological role and target engagement |
|---|---|
| Target Compound Data | (2R,3R) isomer: core substructure of isofebrifugine, an antimalarial agent with IC₅₀ values reported in the low nanomolar range against P. falciparum in the context of the full alkaloid [2] |
| Comparator Or Baseline | (2S,3R) isomer (CAS 105888-88-8): ineffective inhibitor of α-D-mannosidase (no inhibition observed) [1] |
| Quantified Difference | Qualitative: active antimalarial pharmacophore vs. inactive mannosidase inhibitor |
| Conditions | Target-specific: isofebrifugine structural requirement; glycosidase assay for α-D-mannosidase |
Why This Matters
For antimalarial research, only the (2R,3R) isomer provides the correct stereochemical fragment; using (2S,3R) or racemates will not yield valid SAR data.
- [1] Mocerino, M., & Stick, R. V. (1990). The Synthesis of (2S,3R)-2-Hydroxymethylpiperidin-3-ol, a Fragment of the Alkaloid Swainsonine. Australian Journal of Chemistry, 43(7), 1183–1193. View Source
- [2] Kalamkar, N. B., Kasture, V. M., & Dhavale, D. D. (2010). Chiron Approach to the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid and (2R,3R)-3-Hydroxy-2-hydroxymethylpiperidine from D-Glucose. The Journal of Organic Chemistry, 75(6), 1849–1856. View Source
